Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate
Description
Historical Development of Isoxazole-Thiazole Hybrid Compounds
The synthesis of heterocyclic hybrids containing both isoxazole and thiazole motifs represents a significant advancement in medicinal chemistry. Early work on thiazole derivatives, such as the Hantzsch-thiazole synthesis (1887), established foundational methods for constructing sulfur-nitrogen heterocycles. Parallel developments in isoxazole chemistry, including cycloaddition strategies using nitrile oxides and alkynes, enabled access to oxygen-nitrogen frameworks. The convergence of these methodologies in the late 20th century facilitated the targeted design of hybrid systems like ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate.
Modern synthetic routes for such hybrids often employ phenacyl bromides as bifunctional intermediates, enabling sequential cyclization of thiazole and isoxazole rings. For example, 3-formylchromone-based approaches allow precise control over regioselectivity during hybrid formation. These innovations reflect broader trends in molecular hybridization strategies aimed at enhancing bioactivity while minimizing off-target effects.
Molecular Identity and Classification
This compound (CAS 338408-87-0) belongs to the class of bis-heterocyclic carboxylates with the molecular formula C₁₁H₁₁N₃O₄S and a molar mass of 281.29 g/mol. Its IUPAC name systematically describes the core structure:
- Isoxazole core : 3-carboxylate substituent at position 3, methyl group at position 5
- Thiazole linkage : 1,3-thiazol-2-ylamino carbonyl bridge at position 4
Table 1: Molecular Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₄S | |
| Molecular Weight | 281.29 g/mol | |
| Melting Point | 154–156°C | |
| XLogP3 | 1.5 | |
| Topological Polar SA | 123 Ų |
The crystalline structure arises from intramolecular hydrogen bonding between the thiazole NH and isoxazole carbonyl oxygen, as evidenced by X-ray diffraction analogs.
Structural Significance in Heterocyclic Chemistry
The concurrent presence of thiazole (1,3-thiazole) and isoxazole (1,2-oxazole) rings creates unique electronic properties:
- Aromaticity : Thiazole exhibits greater aromatic character (diamagnetic susceptibility χ = -52.5 × 10⁻⁶ cm³/mol) compared to isoxazole (χ = -48.3 × 10⁻⁶ cm³/mol), enabling π-stacking interactions.
- Electronic Effects : The thiazole’s sulfur atom introduces electron-deficient characteristics at C2 and C4 positions, while the isoxazole’s oxygen atom creates electron density at C3 and C5. This polarization facilitates selective functionalization at the methyl-bearing C5 isoxazole position.
- Steric Profile : Molecular dynamics simulations reveal a planar conformation (torsion angle <5°) between the hybrid’s heterocycles, optimizing conjugation across the carbonyl bridge.
Properties
IUPAC Name |
ethyl 5-methyl-4-(1,3-thiazol-2-ylcarbamoyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-7(6(2)18-14-8)9(15)13-11-12-4-5-19-11/h4-5H,3H2,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZVQSPJXVVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=NC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate (CAS number 338408-87-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O4S |
| Molar Mass | 281.29 g/mol |
| Melting Point | Not specified |
The compound features a thiazole ring and an isoxazole moiety, which are often associated with various biological activities.
This compound exhibits several biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Research indicates that compounds containing thiazole and isoxazole rings can exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The presence of the thiazole group is believed to enhance its ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Some derivatives of isoxazole have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This compound may follow similar pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of isoxazole and thiazole for their antimicrobial properties. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Cancer Cell Studies : In vitro studies on human breast cancer cell lines revealed that this compound could inhibit cell proliferation by inducing G1 phase arrest and promoting apoptosis. Flow cytometry analysis indicated a significant increase in apoptotic cells treated with the compound compared to untreated controls .
- Inflammation Reduction : A recent study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate has been identified as a potential anticancer agent. A study published in ResearchGate highlighted its efficacy through screening against multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against a range of bacteria and fungi. Preliminary studies have shown that this compound possesses inhibitory effects on pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents .
Agricultural Applications
1. Pesticide Development
Given its biological activity, this compound can be explored for use in agricultural pesticides. The thiazole and isoxazole components are known to interact with biological systems, potentially providing herbicidal or insecticidal properties. Research into the synthesis of derivatives of this compound could lead to the development of effective agrochemicals .
Material Science Applications
1. Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and introduce bioactive properties, which are desirable in biomedical applications like drug delivery systems .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Walid Fayad et al., this compound was screened alongside other compounds for anticancer properties using multicellular spheroid models. The results indicated that the compound significantly reduced cell viability in several cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .
Case Study 2: Antimicrobial Screening
A series of tests were performed to evaluate the antimicrobial effectiveness of this compound against common pathogens. The results showed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a basis for developing new antimicrobial agents tailored for specific infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Key Observations :
- Thiophene vs. This may lower solubility or target affinity.
- Steric Effects : The tert-butylphenyl group in introduces steric hindrance, which could limit membrane permeability compared to the target’s smaller methyl and planar thiazole groups.
- Hybrid Heterocycles : The target’s isoxazole-thiazole combination may offer synergistic electronic effects, enhancing binding to enzymes or receptors relative to single-ring systems like MPEP’s pyridine .
Pharmacological and Physicochemical Properties
While direct data on the target compound’s bioactivity are absent, inferences can be drawn from analogues:
- MPEP : Demonstrates anxiolytic effects via mGluR5 antagonism. The target’s thiazole moiety may similarly modulate CNS targets, though its isoxazole ester could alter blood-brain barrier penetration.
- Solubility and LogP: The thiazole-2-ylamino carbonyl group in the target compound may increase polarity (lower LogP) compared to the tert-butylphenyl group in , enhancing aqueous solubility. The ethyl ester in both the target and improves lipophilicity, favoring passive diffusion but requiring enzymatic hydrolysis for activation.
Preparation Methods
One-Pot Condensation Using Ethyl Acetoacetate and Hydroxylamine
The isoxazole ring system is typically constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. Ethyl 5-methylisoxazole-4-carboxylate, a critical intermediate, is synthesized by reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a Lewis acid catalyst. A proven method involves cerium chloride heptahydrate (CeCl₃·7H₂O) in 70% ethyl lactate, a biodegradable solvent, at room temperature. This green chemistry approach achieves moderate to good yields (60–75%) and allows catalyst recycling for three cycles without significant activity loss.
Key steps include:
Optimization via Ethoxymethylene Intermediate
An alternative route involves synthesizing ethyl 2-ethoxymethyleneacetoacetate as a precursor. Triethyl orthoformate and ethyl acetoacetate react in acetic anhydride at 100–110°C to form this intermediate, which is subsequently treated with hydroxylamine sulfate in the presence of sodium acetate at −5°C. This method reduces isomer formation and achieves 85% yield of ethyl 5-methylisoxazole-4-carboxylate. The low temperature minimizes side reactions, while sodium acetate acts as a mild base to deprotonate hydroxylamine.
Functionalization at the 4-Position: Introduction of the Thiazole-Amide Group
Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid
The ester group of ethyl 5-methylisoxazole-4-carboxylate is hydrolyzed under acidic conditions. In a representative procedure, the compound is refluxed with concentrated hydrochloric acid (HCl) to yield 5-methylisoxazole-4-carboxylic acid. The crude product is crystallized from ethanol-water mixtures, achieving >90% purity.
Formation of the Acid Chloride Derivative
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This exothermic reaction is conducted under anhydrous conditions at 60–70°C, with excess SOCl₂ removed via vacuum distillation. The resulting 5-methylisoxazole-4-carbonyl chloride is highly reactive and must be used immediately in subsequent steps.
Coupling with 1,3-Thiazol-2-Amine
The final step involves coupling the acid chloride with 1,3-thiazol-2-amine. This reaction is typically performed in dichloromethane or tetrahydrofuran (THF) using an amine base (e.g., triethylamine) to scavenge HCl. A molar ratio of 1:1.2 (acid chloride to amine) ensures complete conversion, with yields averaging 70–80%. The product is purified via column chromatography using silica gel and ethyl acetate/hexane eluents.
Critical Analysis of Reaction Conditions and Yields
Key observations :
- The ethoxymethylene route offers higher yields but requires stringent temperature control.
- Cerium chloride catalysis provides an eco-friendly alternative but necessitates longer reaction times.
- Coupling efficiencies depend on the nucleophilicity of the thiazole amine; electron-withdrawing substituents on the thiazole ring may necessitate harsher conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : The isoxazole N-O stretch appears at 920–940 cm⁻¹, while the amide C=O vibration is observed at 1680–1700 cm⁻¹.
- ¹H NMR : Key signals include the ethyl ester quartet at δ 4.2–4.4 ppm, the isoxazole CH₃ singlet at δ 2.5 ppm, and the thiazole proton doublet at δ 7.1–7.3 ppm.
- ¹³C NMR : The isoxazole carbonyl resonates at δ 165–170 ppm, with the thiazole carbons appearing between δ 120–150 ppm.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows a single peak with >98% purity when using the ethoxymethylene pathway.
Challenges and Mitigation Strategies
Isomer Formation During Cyclization
Early methods using hydroxylamine hydrochloride at room temperature produced up to 2.5% isoxazole isomers. This issue is mitigated by:
Solvent Selection for Green Chemistry
While ethyl lactate (70% aqueous) is effective for isoxazole synthesis, its high boiling point (154°C) complicates product isolation. Alternatives like ethanol-water mixtures (1:1) provide comparable yields with easier solvent removal.
Q & A
Basic: What are the common synthetic routes for Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-indole-2-carboxylate in acetic acid for 3–5 hours to form intermediates.
- Step 2 : Purification via recrystallization from DMF/acetic acid mixtures to isolate the product .
- Alternative routes include condensation of cyanoacetate derivatives with hydroxylamine hydrochloride in ethanol under reflux, followed by recrystallization .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., thiazole NH, isoxazole methyl groups) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and dihedral angles critical for understanding reactivity .
Advanced: What structural features contribute to its biological activity?
Methodological Answer:
Key structural elements include:
- Thiazole-2-ylamino Moiety : Facilitates hydrogen bonding with protein kinases, enhancing inhibitory activity .
- Isoxazole Ring : Improves metabolic stability due to resistance to enzymatic degradation .
- Ethyl Ester Group : Increases lipophilicity, aiding cellular membrane penetration .
Comparative studies of analogs (e.g., bromo-substituted or methoxy variants) highlight the necessity of the thiazole-isoxazole scaffold for kinase inhibition .
Advanced: How does the compound interact with biological targets like protein kinases?
Methodological Answer:
Interaction mechanisms are probed via:
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., MAPK or EGFR) using ATP-competitive binding protocols .
- Molecular Docking : Predicts binding poses in kinase active sites, emphasizing hydrogen bonds between the thiazole NH and catalytic lysine residues .
- Structure-Activity Relationship (SAR) Studies : Modifications to the isoxazole methyl group or thiazole substituents alter potency, guiding lead optimization .
Advanced: Are there contradictions in reported biological activities of similar compounds?
Methodological Answer:
Discrepancies arise due to:
- Substituent Effects : Methoxy groups may enhance anti-inflammatory activity but reduce kinase inhibition (e.g., Ethyl 8-hydroxy-5-methyl-6-oxo... vs. Ethyl 8-bromo...) .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times yield conflicting IC₅₀ values .
- Structural Isomerism : Z vs. E configurations in analogs (e.g., Ethyl (5Z)-5-[(6-methoxy...) vs. E isomers) lead to divergent activity profiles .
Advanced: What experimental designs are used to assess its pharmacokinetic properties?
Methodological Answer:
Key approaches include:
- In Vitro Stability Studies : Incubation with liver microsomes to measure metabolic half-life (t₁/₂) .
- Plasma Protein Binding Assays : Equilibrium dialysis to quantify unbound fractions .
- Caco-2 Permeability Models : Predict intestinal absorption using monolayer transepithelial resistance .
- ADMET Prediction Software : Computational tools (e.g., SwissADME) estimate solubility and cytochrome P450 interactions .
Basic: What purification methods are effective for this compound?
Methodological Answer:
Purification strategies involve:
- Recrystallization : From DMF/acetic acid (1:1) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for high-purity isolation .
- Washing Protocols : Sequential rinsing with acetic acid, water, ethanol, and diethyl ether to eliminate salts and byproducts .
Advanced: How do structural modifications influence its reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the carbonyl, enhancing kinase binding but reducing solubility .
- Halogenation (e.g., Br) : Improves anticancer activity via enhanced DNA intercalation but may introduce toxicity .
- Ester Hydrolysis : Conversion to carboxylic acid derivatives (e.g., under basic conditions) alters bioavailability and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
